N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by a unique structure that includes a chlorophenyl group and a pyrazolopyrimidine core. Due to its distinctive structure, it has attracted attention in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide typically involves the following steps:
Formation of the pyrazolopyrimidine core: : This step includes the cyclization of appropriate precursors under controlled conditions, usually in the presence of a base and a solvent like ethanol or methanol. Key reactants may include 3-chlorophenylhydrazine and pyrimidine derivatives.
Attachment of the propanehydrazide moiety: : The final step involves the coupling of the formed pyrazolopyrimidine intermediate with propanehydrazide, often using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in an aprotic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, these reactions can be optimized and conducted in larger reactors with continuous monitoring of reaction parameters like temperature, pressure, and pH to ensure high yield and purity. The use of automated flow reactors and in-line purification techniques can significantly improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding oxo derivatives under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can convert it into different hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: : The chloro group in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions Used
Oxidation: : Hydrogen peroxide in the presence of a catalyst like a metal complex.
Reduction: : Sodium borohydride in an alcohol solvent.
Substitution: : Nucleophiles in the presence of a base like sodium hydroxide in a polar solvent.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Biology
In biological research, N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide has been investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. Its interactions with specific enzymes and receptors can modulate biological pathways, making it valuable in therapeutic research.
Industry
In industry, it can be used in the development of advanced materials, such as polymers and catalysts, owing to its chemical stability and functional groups that can be engineered for specific applications.
Mechanism of Action
The mechanism by which N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate these targets, leading to alterations in biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects. Its interaction with viral enzymes can block viral replication, offering antiviral potential.
Comparison with Similar Compounds
Similar Compounds
N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
N'-[1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
N'-[1-(3-chlorophenyl)-1H-imidazo[4,5-d]pyrimidin-4-yl]propanehydrazide
Uniqueness
Compared to its analogs, N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide stands out due to its specific substitution pattern and the resulting biological activity profile. The presence of the 3-chlorophenyl group, for example, may confer distinct binding properties and effects on molecular targets compared to other halogenated derivatives.
Properties
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O/c1-2-12(22)19-20-13-11-7-18-21(14(11)17-8-16-13)10-5-3-4-9(15)6-10/h3-8H,2H2,1H3,(H,19,22)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGANAEUPZOEULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.